1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate
Description
1-Methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate is a hybrid heterocyclic compound combining a benzimidazole and benzothiazole scaffold linked via a carboxylate ester. The benzimidazole moiety is substituted with a methyl group at the 1-position, while the benzothiazole unit carries a carboxylate group at the 6-position. Its synthesis likely involves coupling reactions between functionalized benzimidazole and benzothiazole precursors, as seen in analogous compounds .
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-19-8-17-13-7-11(3-5-14(13)19)21-16(20)10-2-4-12-15(6-10)22-9-18-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHJZXCGKXIWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate typically involves multi-step reactions. One common method starts with the preparation of the imidazole and thiazole precursors. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel catalyst . The thiazole ring can be formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Once the precursors are prepared, they are coupled through esterification reactions. The carboxylate group is introduced by reacting the thiazole derivative with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the imidazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
1-Methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate has shown promising biological activities:
Anticancer Activity
Numerous studies have reported the anticancer properties of compounds containing benzimidazole and thiazole moieties. For instance, derivatives with imidazole scaffolds have been evaluated for their cytotoxic effects against various cancer cell lines. A study indicated that certain derivatives exhibited IC50 values in the range of 0.80–2.87 µM against human cancer cell lines, demonstrating significant growth inhibition .
Antimycobacterial Activity
Research has also highlighted the potential of these compounds as antimycobacterial agents. Certain derivatives were found to have IC90 values as low as 7.05 μM against Mycobacterium tuberculosis, indicating their effectiveness in combating tuberculosis without acute cellular toxicity .
Antibacterial and Anthelmintic Properties
The compound's derivatives have been tested for antibacterial and anthelmintic activities. In vitro studies revealed that several synthesized benzimidazole-containing compounds exhibited significant antibacterial effects against various strains, alongside notable anthelmintic activity .
Case Studies
Several case studies illustrate the diverse applications of this compound:
- Anticancer Research
- Tuberculosis Treatment
- Antibacterial Studies
Data Summary
The following table summarizes key findings related to the biological activities of this compound derivatives:
Mechanism of Action
The mechanism of action of 1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to form stable complexes with these targets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations :
Scaffold Diversity :
- The target compound’s dual benzimidazole-benzothiazole system is distinct from terrazoanthines (benzimidazole-imidazole hybrids) and pyrrole-benzothiazole conjugates (e.g., DNA gyrase inhibitors in Table 1) .
- Substituents at the 6-position of benzothiazole (e.g., carboxylate vs. pyrimidinylmethoxy) critically influence bioactivity. For instance, the pyrrole-carboxamido derivative in Table 1 shows potent Gram-negative antibacterial activity, whereas the carboxylate group in the target compound may modulate solubility or target binding .
Synthetic Accessibility :
- Carboxylate-containing benzothiazoles, such as methyl benzo[d]thiazole-6-carboxylate derivatives, are typically synthesized via coupling reactions (e.g., amide bond formation) with yields ranging from 33% to 73% . The target compound’s synthesis would likely follow similar protocols.
Biological Activity Trends :
- Benzimidazole-thiazole hybrids often exhibit anti-inflammatory or antimicrobial properties. For example, tetrahydropyridine-linked benzimidazole derivatives outperform Diclofenac in anti-inflammatory assays , while pyrrole-benzothiazole conjugates target DNA gyrase . The absence of direct data for the target compound suggests further pharmacological profiling is needed.
Physicochemical and Pharmacokinetic Considerations
- Hydrogen Bonding and Solubility : The carboxylate group enhances water solubility, a feature shared with methyl benzo[d]thiazole-6-carboxylate derivatives . However, the methyl group on the benzimidazole may reduce polarity compared to thiol-substituted analogs .
- Crystallography and Stability : SHELX-based refinement methods (widely used for small-molecule crystallography) could resolve its solid-state structure, as applied to related heterocycles .
Biological Activity
1-Methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, focusing on anticancer, antimicrobial, and enzyme inhibition activities.
Synthesis
The synthesis of this compound typically involves the reaction of benzimidazole and thiazole derivatives. The process often utilizes various coupling agents and solvents to achieve optimal yields and purity. For instance, a common synthetic route includes:
-
Starting Materials :
- 1-methyl-1H-benzo[d]imidazole
- Benzo[d]thiazole-6-carboxylic acid
- Coupling agents (e.g., HBTU)
- Solvents (e.g., DMF)
-
Procedure :
- Dissolve the starting materials in DMF.
- Add the coupling agent and stir at elevated temperatures.
- Purify the product using chromatography.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds related to 1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole derivatives. For example, compounds in this class have been shown to inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
| 2 | U87 | 45.2 ± 13.0 | Cytotoxic effects |
| 3 | A549 | 32.6 ± 4.5 | Cell cycle arrest |
A notable study reported that these compounds induce apoptosis in MCF cell lines, leading to significant tumor growth suppression in animal models . The mechanism often involves the activation of apoptotic pathways and inhibition of key signaling proteins like CK1δ .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. For instance, one study demonstrated that derivatives containing the benzimidazole core exhibited potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) as low as 0.015 mg/mL .
Enzyme Inhibition
The compound has been identified as a selective inhibitor of casein kinase 1 delta (CK1δ), with an IC50 value around 0.040 μM . This inhibition is significant as CK1δ is implicated in various cellular processes, including cell cycle regulation and apoptosis.
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Tumor Cell Lines : A comprehensive evaluation of various derivatives showed that modifications at specific positions on the benzimidazole and thiazole rings significantly influenced their anticancer efficacy against multiple tumor cell lines, including breast and lung cancers .
- In Vivo Studies : Animal models treated with these compounds showed reduced tumor size and improved survival rates compared to controls, suggesting strong therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
